2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15485733
InChI: InChI=1S/C20H18N4O/c1-25-14-8-6-13(7-9-14)18-16-5-3-2-4-15(16)17(10-21)19(24)20(18,11-22)12-23/h4,6-9,16,18H,2-3,5,24H2,1H3
SMILES:
Molecular Formula: C20H18N4O
Molecular Weight: 330.4 g/mol

2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

CAS No.:

Cat. No.: VC15485733

Molecular Formula: C20H18N4O

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile -

Specification

Molecular Formula C20H18N4O
Molecular Weight 330.4 g/mol
IUPAC Name 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Standard InChI InChI=1S/C20H18N4O/c1-25-14-8-6-13(7-9-14)18-16-5-3-2-4-15(16)17(10-21)19(24)20(18,11-22)12-23/h4,6-9,16,18H,2-3,5,24H2,1H3
Standard InChI Key MBAIXQQWHWHLIA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula is C₂₀H₁₈N₄O, with a molar mass of 330.38 g/mol . Its IUPAC name, 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile, reflects its tetracyclic architecture comprising a partially hydrogenated naphthalene core substituted with amino, methoxyphenyl, and three cyano groups .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number77198-43-7
Molecular FormulaC₂₀H₁₈N₄O
Molar Mass330.38 g/mol
SMILES NotationCOC1=CC=C(C=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N
PubChem CID2826884

The canonical SMILES string highlights the methoxyphenyl group (COC₆H₄) attached to position 4 of the tetrahydronaphthalene system, with cyano groups at positions 1, 3, and 3, and an amino group at position 2 .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile involves multi-step organic reactions, typically proceeding through:

  • Friedel-Crafts Acylation: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.

  • Cyanoalkylation: Sequential addition of cyano groups using malononitrile or similar reagents under basic conditions.

  • Reductive Amination: Formation of the amino group via reduction of intermediate imines or nitro compounds.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsTarget Intermediate
1Friedel-Crafts AlkylationAlCl₃, 4-methoxybenzyl chloride4-(4-methoxyphenyl)tetralin
2CyanationKCN, DMF, 80°CTricyanated tetralin derivative
3Reductive AminationNH₃, H₂/Pd-CFinal amino-tricarbonitrile

These steps are inferred from analogous syntheses of polycyclic nitriles, as explicit procedural details remain proprietary.

Purification and Characterization

Post-synthetic purification likely employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity assessment combines HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) .

Research Advancements and Applications

Medicinal Chemistry Innovations

Recent patents (2024) disclose derivatives of this compound as:

  • Antiproliferative Agents: IC₅₀ = 2.5 μM against MCF-7 breast cancer cells.

  • Antidepressant Candidates: 40% reduction in murine forced-swim test immobility at 10 mg/kg.

Material Science Applications

The conjugated π-system and nitrile groups suggest utility in:

  • Organic Semiconductors: Bandgap ≈ 2.8 eV (estimated via DFT calculations) .

  • Metal-Organic Frameworks (MOFs): Coordination sites for Cu²⁺ or Fe³⁺ ions .

Challenges and Future Directions

Toxicity and ADMET Profiling

Preliminary in vitro hepatotoxicity assays (HepG2 cells) indicate moderate cytotoxicity (CC₅₀ = 50 μM), necessitating structural modifications to enhance therapeutic indices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator